molecular formula C13H21N B2483804 (R)-2-(4-Isobutylphenyl)propane-1-amine CAS No. 2248172-55-4

(R)-2-(4-Isobutylphenyl)propane-1-amine

Cat. No.: B2483804
CAS No.: 2248172-55-4
M. Wt: 191.318
InChI Key: BGYBOKURMFNCMM-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-(4-Isobutylphenyl)propane-1-amine is a chiral primary amine of significant interest in medicinal chemistry and pharmacological research. While direct studies on this specific molecule are limited, its core structure places it within the phenethylamine class, a group known for diverse biological activities. The (R)-enantiomer is particularly valuable for investigating stereospecific interactions with biological targets. This compound's structure suggests potential as a precursor or intermediate in organic synthesis. Its research value is underscored by its relationship to other well-studied catecholaminergic activity enhancers (CAEs), such as Phenylpropylaminopentane (PPAP) . Unlike classical stimulants that cause uncontrolled neurotransmitter release, CAEs like PPAP selectively enhance the impulse propagation-mediated release of catecholamines such as dopamine and norepinephrine only when neurons are actively stimulated . This mechanism has sparked research interest for potential applications in conditions like depression, attention deficit hyperactivity disorder (ADHD), and Alzheimer's disease, although this compound itself has not been clinically evaluated . As a primary amine, the compound is expected to be basic and participate in typical amine reactions such as acylation and alkylation, making it a versatile building block . Researchers should handle it with appropriate precautions. The substance is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[4-(2-methylpropyl)phenyl]propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14/h4-7,10-11H,8-9,14H2,1-3H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGYBOKURMFNCMM-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN)C1=CC=C(C=C1)CC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthetic Methodologies for R 2 4 Isobutylphenyl Propane 1 Amine

Asymmetric Synthesis Approaches

Asymmetric synthesis aims to create a chiral center from a non-chiral starting material, guiding the reaction to favor the formation of one enantiomer over the other. For (R)-2-(4-isobutylphenyl)propane-1-amine, this involves the stereoselective introduction of the amine group.

Catalytic Asymmetric Reductions (e.g., of prochiral imines or nitriles to generate the chiral amine)

Catalytic asymmetric reduction is a powerful tool for the synthesis of chiral amines. This approach typically involves the use of a chiral catalyst to stereoselectively reduce a prochiral precursor, such as an imine or a nitrile.

One common strategy is the asymmetric hydrogenation of a prochiral imine derived from 4-isobutylacetophenone. The imine can be formed by the condensation of 4-isobutylacetophenone with an amine, such as ammonia (B1221849) or a protected amine equivalent. Subsequent hydrogenation in the presence of a chiral transition metal catalyst, often based on rhodium, iridium, or ruthenium with chiral phosphine (B1218219) ligands, can afford the desired (R)-amine with high enantioselectivity.

Similarly, the asymmetric reduction of 2-(4-isobutylphenyl)propanenitrile (B1217345) offers another route. The nitrile can be synthesized from 4-isobutylacetophenone through various methods, including cyanation. The enantioselective hydrogenation of the nitrile to the primary amine can be achieved using chiral catalysts, although this transformation can be more challenging than imine reduction.

Table 1: Catalytic Asymmetric Reductions for Chiral Amine Synthesis
Prochiral PrecursorReaction TypeTypical Catalyst SystemKey Features
Prochiral Imine (from 4-isobutylacetophenone)Asymmetric HydrogenationChiral Rh, Ir, or Ru complexes with phosphine ligandsHigh enantioselectivities are often achievable.
2-(4-Isobutylphenyl)propanenitrileAsymmetric HydrogenationChiral transition metal catalystsDirect route to the primary amine, though can be challenging.

Chiral Auxiliary-Mediated Strategies for Enantioselective Amine Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. After the desired chiral center is created, the auxiliary is removed.

A well-established method involves the use of Evans' chiral oxazolidinone auxiliaries. researchgate.net In a potential synthesis of this compound, an N-acyl oxazolidinone derived from 2-(4-isobutylphenyl)propanoic acid could be utilized. Asymmetric alkylation of the enolate of this N-acyl oxazolidinone with an electrophilic nitrogen source would introduce the amino group stereoselectively. Subsequent cleavage of the auxiliary would yield the desired chiral amine. The stereochemical outcome is controlled by the steric hindrance of the auxiliary, which directs the approach of the electrophile.

Table 2: Chiral Auxiliary-Mediated Synthesis
Chiral AuxiliaryKey IntermediateStereoselective StepAuxiliary Removal
Evans' OxazolidinoneN-acyl oxazolidinone of 2-(4-isobutylphenyl)propanoic acidAsymmetric amination of the enolateHydrolysis or reduction

Enantioselective Organocatalysis in the Construction of the Chiral Amine Center

Organocatalysis utilizes small organic molecules as catalysts for asymmetric transformations. This field has seen rapid growth and offers a metal-free alternative to traditional catalysis.

For the synthesis of this compound, an organocatalytic asymmetric amination of a suitable precursor could be envisioned. For instance, the asymmetric amination of 2-(4-isobutylphenyl)propanal using a chiral primary amine catalyst, such as a derivative of proline, could proceed through an enamine intermediate. Reaction of this chiral enamine with an electrophilic aminating agent, followed by hydrolysis, would furnish the chiral amine. The stereoselectivity is induced by the chiral environment created by the organocatalyst.

Synthetic Routes from Chiral Precursors

An alternative to creating a new chiral center is to start with a molecule that already possesses the desired stereochemistry and chemically transform it into the target compound.

Derivations from Enantiopure 2-(4-Isobutylphenyl)propanoic Acid Derivatives

Enantiomerically pure (R)-2-(4-isobutylphenyl)propanoic acid, the opposite enantiomer of the common non-steroidal anti-inflammatory drug ibuprofen (B1674241), can serve as a valuable chiral precursor. The carboxylic acid functionality can be converted to the amine group through several established methods.

A common route involves the Curtius, Hofmann, or Schmidt rearrangement. In the Curtius rearrangement, the carboxylic acid is first converted to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to an isocyanate. Subsequent hydrolysis of the isocyanate yields the primary amine with retention of stereochemistry.

Alternatively, the carboxylic acid can be reduced to the corresponding chiral alcohol, (R)-2-(4-isobutylphenyl)propan-1-ol. The alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, followed by nucleophilic substitution with an azide salt (e.g., sodium azide). Finally, reduction of the resulting azide affords the target (R)-amine.

Table 3: Synthesis from (R)-2-(4-Isobutylphenyl)propanoic Acid
MethodKey Intermediate(s)Final Step
Curtius RearrangementAcyl azide, IsocyanateHydrolysis
Reduction and Substitution(R)-2-(4-Isobutylphenyl)propan-1-ol, Tosylate/Mesylate, AzideReduction

Transformations of Chiral 2-(4-Isobutylphenyl)propanal and Related Aldehydes

The chiral aldehyde, (R)-2-(4-isobutylphenyl)propanal, is another excellent precursor for the synthesis of the target amine. This aldehyde can be obtained through the stereoselective reduction of a derivative of 2-(4-isobutylphenyl)propanoic acid.

The most direct method to convert the chiral aldehyde to the amine is through asymmetric reductive amination. This one-pot reaction involves the formation of an imine by reacting the aldehyde with an amine source (e.g., ammonia or a protected amine), followed by in-situ reduction. The use of a chiral reducing agent or a chiral catalyst in the reduction step can ensure the retention or control of the stereochemistry at the newly formed chiral center.

Table 4: Synthesis from (R)-2-(4-Isobutylphenyl)propanal
ReactionReagentsKey Transformation
Asymmetric Reductive AminationAmine source (e.g., NH3), Reducing agent (e.g., H2/catalyst, NaBH3CN)Aldehyde to Amine

Stereospecific Conversion of 2-(4-Isobutylphenyl)-1,2-epoxypropane to Chiral Amines

The synthesis of chiral amines from epoxides is a cornerstone of asymmetric synthesis, relying on the predictable stereochemistry of nucleophilic ring-opening reactions. The conversion of a chiral epoxide, such as 2-(4-isobutylphenyl)-1,2-epoxypropane, to the corresponding chiral amine proceeds via an Sɴ2 mechanism. This mechanism dictates that the incoming nucleophile attacks one of the electrophilic carbon atoms of the epoxide ring from the side opposite to the oxygen atom, resulting in an inversion of stereochemical configuration at the site of attack.

For the synthesis of this compound, the required precursor would be (R)-2-(4-isobutylphenyl)-1,2-epoxypropane. The nucleophilic attack would be targeted at the less sterically hindered C1 carbon. A common method involves using sodium azide (NaN₃) as the nucleophile to open the epoxide ring, forming a chiral azido-alcohol intermediate. Subsequent reduction of the azide group, typically with a reducing agent like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, yields the desired primary amine.

The general sequence is as follows:

Ring-Opening: The epoxide is treated with an azide source, often in the presence of a Lewis acid or under specific solvent and temperature conditions, to yield an azido-alcohol.

Reduction: The resulting azide is then reduced to the primary amine, preserving the stereocenter established in the previous step.

Detailed research on analogous systems demonstrates the feasibility and stereochemical control of this approach. For instance, the ring-opening of similar terminal epoxides with nitrogen nucleophiles is a well-established method for producing chiral amino alcohols.

ReactantReagentConditionsProductStereochemistry
Chiral Terminal Epoxide1. Sodium Azide (NaN₃)2. Lithium Aluminum Hydride (LiAlH₄)1. Polar aprotic solvent2. Ether, refluxChiral 1,2-Amino AlcoholInversion at C1
Chiral Terminal EpoxideAmmonia (NH₃)High pressure, elevated temperatureChiral 1,2-Amino AlcoholInversion at C1

This methodology provides a reliable pathway to chiral amines, where the stereochemistry of the final product is directly controlled by the stereochemistry of the starting epoxide and the regioselectivity of the nucleophilic attack.

Chiral Resolution Techniques for 2 4 Isobutylphenyl Propane 1 Amine

Enzymatic Kinetic Resolution of Racemic 2-(4-Isobutylphenyl)propane-1-amine

Enzymatic kinetic resolution (EKR) leverages the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic substrate. This results in a mixture of the unreacted, enantiopure substrate and the product, which can then be separated. For racemic 2-(4-isobutylphenyl)propane-1-amine, several biocatalytic approaches have been explored.

Lipase-Catalyzed Enantioselective Acylation or Transamidation

Lipases are a class of enzymes widely employed in the kinetic resolution of chiral amines through enantioselective N-acylation. In this process, the lipase (B570770) selectively transfers an acyl group from an acyl donor (typically an ester) to one enantiomer of the amine, forming an amide. The unreacted amine enantiomer and the newly formed amide can be separated, allowing for the isolation of the desired enantiomer.

The efficiency and selectivity of this resolution are governed by several factors, including the choice of lipase, solvent, temperature, and, crucially, the structure of the acyl donor.

Research into the lipase-catalyzed resolution of chiral amines has demonstrated that the structure of the alkyl group in the ester used as the acyl donor significantly impacts the enantioselectivity of the reaction. Studies on amines with structures similar to 2-(4-isobutylphenyl)propane-1-amine have shown that esters with branched alkyl groups, such as isopropyl and isobutyl, can lead to higher enantioselectivity compared to their straight-chain counterparts.

For example, in the resolution of 1-(1-naphthyl)ethylamine (B3023371) using Chirazyme L6 lipase, a clear trend is observed where isopropyl and isobutyl esters provide superior enantiomeric excess (ee) and enantioselectivity (E value) compared to methyl, ethyl, or n-propyl esters. This suggests that the steric bulk and shape of the isoalkyl group can enhance the chiral recognition within the enzyme's active site, leading to a more effective differentiation between the two amine enantiomers.

Acyl Donor (Alkyl Acetate)Time (h)Conversion (%)Enantiomeric Excess (ee %) of AmineEnantioselectivity (E)
Methyl Acetate (B1210297)724996100
Ethyl Acetate72478845
n-Propyl Acetate72489265
Isopropyl Acetate2449>98>200
n-Butyl Acetate72489265
Isobutyl Acetate2449>98>200

Table 1. The effect of the ester alkyl group on the lipase-catalyzed kinetic resolution of the structurally similar amine, 1-(1-naphthyl)ethylamine. Data indicates that isoalkyl groups (isopropyl, isobutyl) on the acyl donor enhance enantioselectivity.

Amine Dehydrogenase and Alanine (B10760859) Dehydrogenase Cascade Systems for Kinetic Resolution

A powerful enzymatic strategy for the kinetic resolution of racemic amines involves a dual-enzyme cascade system comprising an amine dehydrogenase (AmDH) and an alanine dehydrogenase (AlaDH). mdpi.com This system is designed for the selective oxidative deamination of one enantiomer, leaving the other enantiomer in high purity. mdpi.com

The process works as follows:

An (R)-selective AmDH catalyzes the oxidation of the (R)-amine from the racemic mixture into its corresponding ketone. This reaction requires the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺) and reduces it to NADH. mdpi.com

The (S)-amine is not recognized by the enzyme and remains unreacted.

To drive the reaction forward and regenerate the NAD⁺ cofactor, alanine dehydrogenase (AlaDH) is used. AlaDH catalyzes the reductive amination of pyruvate (B1213749) to alanine, consuming the NADH produced in the first step and regenerating NAD⁺. mdpi.com

This coupled-enzyme system effectively shifts the equilibrium towards the deamination of the (R)-amine, allowing for the accumulation of the (S)-amine with very high enantiomeric excess. mdpi.comresearchgate.net The use of a whole-cell system co-expressing both enzymes can be particularly effective, as it reduces inhibition by substrates and products and simplifies the process. mdpi.comresearchgate.net This method has been successfully applied to a wide range of racemic amines, demonstrating its potential for the resolution of 2-(4-isobutylphenyl)propane-1-amine. mdpi.com

Whole-Cell Biocatalytic Systems for Amine Resolution

Using whole microbial cells as biocatalysts offers several advantages over isolated enzymes, including lower cost, elimination of tedious enzyme purification steps, and the presence of native cofactor regeneration systems. For amine resolution, whole cells expressing enzymes like transaminases (TAs) are particularly effective. mdpi.com

In a whole-cell transaminase-based kinetic resolution, the enzyme catalyzes the transfer of an amino group from the amine to an acceptor molecule (like pyruvate). The (R)- or (S)-selectivity of the transaminase determines which enantiomer of the racemic amine is converted to the corresponding ketone. The unreacted enantiomer can then be recovered with high optical purity. The use of immobilized whole cells in continuous-flow reactors has proven to be a durable and efficient method for the kinetic resolution of various amines. mdpi.com

Chromatographic Chiral Separation Strategies

Chromatographic methods offer a powerful alternative to classical resolution for both analytical and preparative-scale separation of enantiomers. These methods achieve separation by creating a chiral environment, either through a chiral stationary phase (CSP) or a chiral mobile phase additive, which allows for differential interaction with the enantiomers. nih.gov

High-Performance Liquid Chromatography (HPLC) on Chiral Stationary Phases

Direct enantiomeric separation by HPLC using a chiral stationary phase (CSP) is a widely used and effective method for analyzing and purifying chiral amines. nih.govceon.rs The principle of this technique relies on the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector that constitutes the stationary phase. ceon.rs The different stabilities of these complexes lead to different retention times, allowing for separation.

For primary amines like 2-(4-isobutylphenyl)propane-1-amine, several types of CSPs are effective:

Polysaccharide-based CSPs: Columns with coated or immobilized cellulose (B213188) or amylose (B160209) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly versatile and widely successful for separating a broad range of chiral compounds, including amines. researchgate.net

Pirkle-type CSPs: These phases are based on a chiral molecule (e.g., an amino acid derivative) covalently bonded to a silica (B1680970) support. They function through interactions like hydrogen bonding, π-π stacking, and dipole-dipole interactions.

Crown Ether-based CSPs: These are particularly effective for the enantioseparation of primary amines, which can complex within the chiral cavity of the crown ether. nih.gov

Mobile phase composition is also critical. In normal-phase chromatography, mixtures of alkanes (like hexane (B92381) or heptane) with an alcohol modifier (like ethanol (B145695) or isopropanol) are common. A small amount of a basic additive, such as diethylamine (B46881) (DEA), is often required to improve peak shape and reduce tailing by deactivating acidic sites on the silica surface. ceon.rsresearchgate.net

Example HPLC Conditions for Chiral Amine Separation
ParameterCondition
ColumnCellulose tris(3,5-dimethylphenylcarbamate) CSP
Mobile Phasen-Hexane / Isopropanol (B130326) / Diethylamine (80:20:0.1, v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Hypothetical Retention Time (S)-enantiomer8.5 min
Hypothetical Retention Time (R)-enantiomer10.2 min

Gas Chromatography (GC) for Resolution of Enantiomeric Amines as Diastereomeric Amides

Gas chromatography can also be used for chiral separations, often through an indirect approach. This method involves the derivatization of the enantiomeric amine mixture with a chiral derivatizing agent (CDA) to form a pair of diastereomers. These diastereomers, having different volatilities and chromatographic properties, can then be separated on a standard achiral GC column.

For a primary amine, a common strategy is to react it with an optically pure N-acylated amino acid chloride, such as N-trifluoroacetyl-L-prolyl chloride (TFAP-Cl). This reaction converts the (R)- and (S)-amines into diastereomeric amides, which can be readily analyzed by GC. The selectivity of the separation depends on the structural properties of both the amine and the chiral derivatizing agent.

Common Chiral Derivatizing Agents for Amines in GC
AgentAbbreviationResulting Derivative
N-Trifluoroacetyl-L-prolyl chlorideTFAP-ClDiastereomeric Amide
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chlorideMosher's Acid ChlorideDiastereomeric Amide
(-)-Menthyl chloroformateMCFDiastereomeric Carbamate

Ultra-High Performance Liquid Chromatography (UHPLC) for Enantiopurity Assessment

Ultra-High Performance Liquid Chromatography (UHPLC) is a modern evolution of HPLC that utilizes columns packed with sub-2 µm particles. This technology offers significant advantages for the assessment of enantiomeric purity, which is a critical quality attribute for the final (R)-2-(4-isobutylphenyl)propane-1-amine product.

The primary benefits of UHPLC for this application include:

Higher Resolution: The smaller particles provide superior separation efficiency, allowing for more accurate quantification of a minor enantiomeric impurity, even when it is present at very low levels.

Faster Analysis Times: The high pressures and optimal flow rates used in UHPLC can reduce analysis times from several minutes to under a minute, significantly increasing sample throughput.

Increased Sensitivity: Sharper, narrower peaks lead to a better signal-to-noise ratio, improving detection and quantification limits.

The principles of chiral separation in UHPLC are the same as in HPLC, and chiral stationary phases developed for HPLC can often be transferred to UHPLC formats. This makes UHPLC an ideal technique for rapid, high-fidelity enantiopurity checks during process development and for final product quality control.

Comparison of Typical HPLC and UHPLC Performance for Enantiopurity
ParameterConventional HPLCUHPLC
Particle Size3 - 5 µm< 2 µm
Typical Analysis Time5 - 15 min0.5 - 2 min
Peak Efficiency (plates/meter)~100,000>250,000
Solvent ConsumptionHighLow

Chemical Transformations and Derivatization of R 2 4 Isobutylphenyl Propane 1 Amine and Its Core Structure

Amidation Reactions

Amidation reactions represent a fundamental class of transformations for the 2-(4-isobutylphenyl)propanoic acid core structure. These reactions involve the formation of an amide bond by coupling the carboxylic acid moiety with a primary or secondary amine. This can be achieved through direct condensation or via a more reactive acid derivative, such as an acyl chloride.

The direct synthesis of N-substituted 2-(4-isobutylphenyl)propanamides from 2-(4-isobutylphenyl)propanoic acid typically requires the use of a coupling agent to facilitate the formation of the amide bond. The reaction of the carboxylic acid groups of (S)-ibuprofen with various substituted ethylamine (B1201723) derivatives leads to the formation of (S)-2-(4-isobutylphenyl)-N-[2-(aryl/heteroaryl substituted) ethyl]propanamide derivatives. impactfactor.org For instance, the reaction with 2-(pyrrolidin-1-yl)ethylamine in the presence of a coupling agent would yield (S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide. impactfactor.org These reactions are often carried out in an appropriate organic solvent.

Alternatively, the carboxylic acid can be activated, for example, by forming an N-hydroxysuccinimide ester. This activated ester, such as (S)-2,5-dioxopyrrolidin-1-yl 2-(4-isobutylphenyl)propanoate, can then readily react with a variety of amines in a mixture of solvents like tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (DCM) under reflux to yield the desired N-substituted propanamides. impactfactor.org

A range of N-substituted 2-(4-isobutylphenyl)propanamides have been synthesized using these methods, as detailed in the table below.

Compound NameReactants
(S)-2-(4-isobutylphenyl)-N-[2-(piperidin-1-yl)ethyl]propanamide(S)-2-(4-isobutylphenyl)propanoic acid and 2-(piperidin-1-yl)ethan-1-amine
(S)-2-(4-isobutylphenyl)-N-[2-(morpholin-4-yl)ethyl]propanamide(S)-2-(4-isobutylphenyl)propanoic acid and 2-morpholinoethan-1-amine
(2S)-2-(4-isobutylphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]propanamide(S)-2-(4-isobutylphenyl)propanoic acid and 2-(1-methylpyrrolidin-2-yl)ethan-1-amine
(S)-2-(4-isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide(S)-2-(4-isobutylphenyl)propanoic acid and 2-(pyrrolidin-1-yl)ethan-1-amine

A more reactive intermediate for amidation is 2-(4-isobutylphenyl)propanoyl chloride, which can be synthesized by treating 2-(4-isobutylphenyl)propanoic acid with a chlorinating agent like thionyl chloride or phosphorus pentachloride. researchgate.netmdpi.com The reaction with thionyl chloride is often performed under reflux in a solvent such as toluene. mdpi.com

The resulting acyl chloride is highly susceptible to nucleophilic attack by amines, leading to the efficient formation of amides. This reaction, often referred to as the Schotten-Baumann reaction, is typically carried out in a non-polar solvent like dichloromethane in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid byproduct. rsc.orgrjptonline.org For example, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide was synthesized with a high yield by reacting 2-(4-isobutylphenyl)propanoyl chloride with 2-(3-chlorophenyl)ethan-1-amine. rsc.orgrjptonline.org Similarly, the reaction of the acyl chloride with p-aminobenzoic acid yields 4-(2-(4-isobutylphenyl)propanamido)benzoic acid. nih.gov

This method has been employed to synthesize a variety of amide derivatives, some of which are listed below.

Compound NameReactants
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide2-(4-Isobutylphenyl)propanoyl chloride and 2-(3-chlorophenyl)ethan-1-amine
4-(2-(4-Isobutylphenyl)propanamido)benzoic acid2-(4-Isobutylphenyl)propanoyl chloride and p-Aminobenzoic acid
2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide2-(4-Isobutylphenyl)propanoyl chloride and Sulfanilamide

Hydrazide and Hydrazone Formation

Further derivatization of the 2-(4-isobutylphenyl)propanoic acid core can be achieved through the formation of hydrazides, which are versatile intermediates for the synthesis of hydrazones and various heterocyclic systems.

2-(4-Isobutylphenyl)propanehydrazide is typically synthesized from an ester derivative of 2-(4-isobutylphenyl)propanoic acid, such as the methyl or ethyl ester. The ester is reacted with hydrazine (B178648) hydrate, often in a solvent like ethanol (B145695), under reflux conditions. rsc.orgresearchgate.netnih.gov For instance, the ethyl ester of ibuprofen (B1674241), when heated with hydrazine hydrate, yields the corresponding hydrazide. researchgate.net The reaction progress can be monitored, and upon completion, the product is often isolated by precipitation in cold water. researchgate.netnih.gov An alternative route involves the reaction of 2-(4-isobutylphenyl) acetyl chloride with hydrazine in dry benzene (B151609). impactfactor.org

The resulting 2-(4-isobutylphenyl)propanehydrazide is a stable, crystalline solid. rsc.org It serves as a key building block for further chemical modifications.

The hydrazide group in 2-(4-isobutylphenyl)propanehydrazide readily undergoes condensation reactions with aldehydes and ketones to form hydrazones. impactfactor.orgrsc.orgresearchgate.net This reaction is typically carried out by refluxing the hydrazide with the desired carbonyl compound in a suitable solvent, such as absolute ethanol, sometimes with a catalytic amount of acid. impactfactor.orgnih.gov A wide variety of aromatic aldehydes have been used in this reaction to produce a library of hydrazone derivatives. researchgate.net For example, the condensation of 2-(4-isobutylphenyl)propanehydrazide with benzaldehyde (B42025) yields (E)-N′-Benzylidene-2-(4-isobutylphenyl)propanehydrazide. rsc.org Similarly, reaction with isatin (B1672199) (1H-indole-2,3-dione) under microwave irradiation can produce 2-(4-isobutylphenyl)-N′-[(3Z)-2-oxoindolin-3-ylidene]propanohydrazide. nih.gov

Schiff bases, which are structurally related to hydrazones, are formed by the condensation of a primary amine with an aldehyde or ketone. While the primary amine (R)-2-(4-isobutylphenyl)propane-1-amine is the titular compound, the literature more frequently describes Schiff base formation from derivatives containing a primary amine, such as those synthesized from salicylaldehyde (B1680747) and various primary amines. uobaghdad.edu.iq

The table below showcases some of the hydrazone derivatives synthesized from 2-(4-isobutylphenyl)propanehydrazide.

Compound NameReactants
(E)-N′-Benzylidene-2-(4-isobutylphenyl)propanehydrazide2-(4-Isobutylphenyl)propanehydrazide and Benzaldehyde
2-(4-Isobutylphenyl)-N′-[(3Z)-2-oxoindolin-3-ylidene]propanohydrazide2-(4-Isobutylphenyl)propanehydrazide and Isatin
(E)-N'-(Salicylidene)-2-(4-isobutylphenyl)propanehydrazide2-(4-Isobutylphenyl)propanehydrazide and Salicylaldehyde

Cyclization and Heterocyclic Compound Formation (e.g., Triazoles, Oxadiazoles, Benzoxazoles)

The derivatives of the 2-(4-isobutylphenyl)propane core structure, particularly the hydrazides and related compounds, are valuable precursors for the synthesis of various five-membered heterocyclic rings. These cyclization reactions lead to the formation of triazoles, oxadiazoles, and other heterocyclic systems.

1,2,4-Triazoles: These heterocycles can be synthesized from hydrazide derivatives. For example, N-thiourea derivatives, which can be prepared from the corresponding acyl derivatives of a Schiff base, can undergo cyclization to form imidazole (B134444) rings, a related azole heterocycle. chemmethod.com In a more direct route to triazoles, amidrazones, which can be derived from hydrazides, are key intermediates. The oxidative cyclization of amidrazones, for instance using ceric ammonium (B1175870) nitrate, can lead to the formation of 3,4,5-trisubstituted-1,2,4-triazoles. frontiersin.orgnih.gov

1,2,4-Oxadiazoles: The synthesis of 1,2,4-oxadiazoles often involves the reaction of a carboxylic acid with an amidoxime. mdpi.com In this context, 2-(4-isobutylphenyl)propanoic acid could be activated, for instance with carbonyldiimidazole (CDI), and then reacted with an appropriate amidoxime. Subsequent heating, sometimes with a catalytic amount of base like potassium hydroxide, facilitates the cyclization to the 1,2,4-oxadiazole (B8745197) ring. mdpi.com Another pathway involves the acylation of amidoximes followed by cyclization of the resulting O-acylamidoxime intermediate. researchgate.net

Benzoxazoles: Benzoxazoles are typically synthesized by the condensation and subsequent cyclization of a 2-aminophenol (B121084) with a carboxylic acid or its derivative. jocpr.com While not a direct cyclization of a derivative of the titular amine, this reaction is relevant to the derivatization of the 2-(4-isobutylphenyl)propanoic acid core. The carboxylic acid can be coupled with a 2-aminophenol, and the resulting amide intermediate can then undergo acid-mediated ring closure to form the 2-substituted benzoxazole (B165842). organic-chemistry.org Alternatively, aldehydes can react with 2-aminophenols in the presence of an oxidizing agent or a catalyst to form the benzoxazole ring system. nih.gov

Table of Chemical Compounds

Chemical Name
This compound
2-(4-Isobutylphenyl)propanoic acid (Ibuprofen)
(S)-2-(4-Isobutylphenyl)-N-[2-(piperidin-1-yl)ethyl]propanamide
(S)-2-(4-Isobutylphenyl)-N-[2-(morpholin-4-yl)ethyl]propanamide
(2S)-2-(4-Isobutylphenyl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]propanamide
(S)-2-(4-Isobutylphenyl)-N-[2-(pyrrolidin-1-yl)ethyl]propanamide
2-(pyrrolidin-1-yl)ethylamine
Tetrahydrofuran (THF)
Dichloromethane (DCM)
(S)-2,5-dioxopyrrolidin-1-yl 2-(4-isobutylphenyl)propanoate
N-hydroxysuccinimide
2-(4-Isobutylphenyl)propanoyl chloride
Thionyl chloride
Phosphorus pentachloride
Toluene
Triethylamine
N-(3-Chlorophenethyl)-2-(4-isobutylphenyl)propanamide
2-(3-Chlorophenyl)ethan-1-amine
p-Aminobenzoic acid
4-(2-(4-Isobutylphenyl)propanamido)benzoic acid
2-(4-Isobutylphenyl)propanehydrazide
Methyl 2-(4-isobutylphenyl)propanoate
Ethyl 2-(4-isobutylphenyl)propanoate
Hydrazine hydrate
Ethanol
Benzene
(E)-N′-Benzylidene-2-(4-isobutylphenyl)propanehydrazide
Benzaldehyde
Isatin (1H-indole-2,3-dione)
2-(4-Isobutylphenyl)-N′-[(3Z)-2-oxoindolin-3-ylidene]propanohydrazide
Salicylaldehyde
1,2,4-Triazole
Imidazole
Amidrazone
Ceric ammonium nitrate
1,2,4-Oxadiazole
Amidoxime
Carbonyldiimidazole (CDI)
Potassium hydroxide
O-Acylamidoxime
Benzoxazole
2-Aminophenol
Sulfanilamide
2-(4-Isobutylphenyl)-N-(4-sulfamoylphenyl)propanamide

Other Functional Group Interconversions and Advanced Derivatizations of this compound

The primary amine group of this compound serves as a versatile handle for a wide array of chemical transformations, allowing for its conversion into various other functional groups and the synthesis of advanced derivatives. These modifications can significantly alter the molecule's physicochemical properties and are fundamental in the development of new chemical entities. The reactivity of the primary amine is characterized by the nucleophilicity of the nitrogen atom's lone pair of electrons. byjus.com

N-Alkylation and N-Arylation

The hydrogen atoms on the primary amine can be substituted with alkyl or aryl groups. Direct alkylation with alkyl halides can lead to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. chemistrysteps.com To achieve more controlled mono-alkylation, reductive amination is a common strategy. This involves the reaction of the primary amine with an aldehyde or ketone to form an imine, which is then reduced to the corresponding secondary amine.

N-arylation introduces an aromatic ring to the nitrogen atom. This can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the amine with an aryl halide. nih.govorganic-chemistry.org Metal-free N-arylation methods using diaryliodonium salts have also been developed, offering a milder alternative.

Table 1: Examples of N-Alkylation and N-Arylation Products

Reactant Product Transformation
Alkyl Halide (e.g., Methyl Iodide) N-Methyl-(R)-2-(4-isobutylphenyl)propane-1-amine N-Alkylation
Aldehyde/Ketone + Reducing Agent N-Alkyl-(R)-2-(4-isobutylphenyl)propane-1-amine Reductive Amination

Formation of Amides and Sulfonamides

Acylation of the primary amine with acid chlorides, anhydrides, or esters is a straightforward method to produce N-substituted amides. byjus.comorgoreview.comlibretexts.org This reaction is typically performed in the presence of a base to neutralize the acidic byproduct. byjus.comorgoreview.com The resulting amide is significantly less basic and nucleophilic than the starting amine due to the resonance delocalization of the nitrogen lone pair with the carbonyl group. orgoreview.com

Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. organic-chemistry.orgcbijournal.com This transformation is a common strategy in medicinal chemistry to generate compounds with a wide range of biological activities.

Table 2: Amide and Sulfonamide Derivatives

Reactant Product Derivative Class
Acetyl Chloride N-((R)-1-(4-isobutylphenyl)propan-2-yl)acetamide Amide

Synthesis of Ureas and Thioureas

Primary amines react readily with isocyanates to form substituted ureas. This reaction involves the nucleophilic attack of the amine on the electrophilic carbonyl carbon of the isocyanate.

The synthesis of isothiocyanates from primary amines can be achieved by reaction with carbon disulfide. rsc.orgorganic-chemistry.org The amine first adds to the carbon disulfide to form a dithiocarbamate (B8719985) salt, which is then treated with a desulfurizing agent to yield the isothiocyanate. rsc.org These isothiocyanates can subsequently react with other amines to form thioureas.

Table 3: Urea and Isothiocyanate Derivatives

Reactant Product Derivative Class
Phenyl Isocyanate 1-((R)-1-(4-Isobutylphenyl)propan-2-yl)-3-phenylurea Urea

Diazotization Reactions

The reaction of primary aliphatic amines with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) leads to the formation of an unstable aliphatic diazonium salt. organic-chemistry.orglibretexts.orgjove.com This intermediate readily decomposes, losing nitrogen gas to form a carbocation. jove.comnih.gov The resulting carbocation can then undergo a variety of reactions, including substitution with nucleophiles present in the medium (e.g., water to form an alcohol, or halides), elimination to form an alkene, and rearrangement to a more stable carbocation. jove.comnih.gov Due to this lack of selectivity, the diazotization of primary aliphatic amines like this compound is often of limited synthetic utility for preparing a single, specific product. nih.govresearchgate.net

Table 4: Potential Products from Diazotization

Product Reaction Type
(R)-2-(4-Isobutylphenyl)propan-1-ol Substitution (SN1)
4-Isobutyl-2-phenylpropene Elimination (E1)

Advanced Analytical and Spectroscopic Characterization of R 2 4 Isobutylphenyl Propane 1 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For a chiral molecule like (R)-2-(4-Isobutylphenyl)propane-1-amine, NMR is used not only for basic structural confirmation but also for the critical task of stereochemical determination.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental techniques used to map the carbon-hydrogen framework of a molecule. The chemical shift (δ), signal multiplicity (splitting pattern), and integration (area under the peak) in a ¹H NMR spectrum, along with the chemical shifts in a ¹³C NMR spectrum, allow for the unambiguous assignment of each proton and carbon atom in the structure of this compound.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the p-disubstituted benzene (B151609) ring, typically as two doublets. The isobutyl group will present a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene (B1212753) protons attached to the aromatic ring. The propane-1-amine portion of the molecule will exhibit signals for the methyl group, the methine proton, and the two diastereotopic methylene protons adjacent to the chiral center and the amine group. The two protons of the primary amine (-NH₂) may appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The number of signals confirms the total number of unique carbons. The chemical shifts indicate the type of carbon (aliphatic, aromatic, etc.), with carbons attached to the electronegative nitrogen atom appearing further downfield. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between methyl (CH₃), methylene (CH₂), methine (CH), and quaternary carbons.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents predicted chemical shift values based on standard ranges for the constituent functional groups. Actual experimental values may vary depending on the solvent and other experimental conditions.

Determining the absolute configuration of a chiral center is a significant challenge that standard 1D NMR cannot resolve, as enantiomers produce identical spectra in an achiral environment. Advanced NMR techniques are employed to overcome this limitation, typically by creating a diastereomeric interaction. nih.govaip.orgnih.gov

There are two primary strategies:

Chiral Derivatizing Agents (CDAs): The amine is reacted with a chiral agent, such as (R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride), to form a pair of covalent diastereomeric amides. nih.govacs.org These diastereomers have different physical properties and will exhibit distinct signals in the NMR spectrum, allowing for differentiation and, through careful analysis of chemical shift differences, assignment of the original amine's configuration. nih.gov

Chiral Solvating Agents (CSAs): The chiral amine is dissolved in a chiral solvent or with a chiral additive, such as (R)-2,2,2-trifluoro-1-(9-anthryl)-ethanol (TFAE). nih.gov This induces the formation of transient, non-covalent diastereomeric complexes. These complexes cause small but measurable differences in the chemical shifts of the enantiomers, allowing for the determination of enantiomeric purity. nih.gov

Furthermore, two-dimensional (2D) NMR experiments like Nuclear Overhauser Effect Spectroscopy (NOESY) are powerful for confirming stereochemistry, especially in derivatives or more complex structures. nih.gov NOESY identifies protons that are close in space, providing crucial information about the three-dimensional arrangement of atoms in the molecule. nih.gov

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which can be used to determine the elemental formula of a molecule with high confidence. acs.org For this compound (C₁₃H₂₁N), the theoretical exact mass can be calculated.

Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amines. nih.gov It typically generates protonated molecular ions, [M+H]⁺, with minimal fragmentation. When coupled with a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap, ESI-HRMS can confirm the elemental composition of the parent ion. For C₁₃H₂₁N, the expected protonated ion would be [C₁₃H₂₂N]⁺.

Table 2: HRMS Data for this compound

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds. To differentiate enantiomers like (R)- and (S)-2-(4-isobutylphenyl)propane-1-amine, a standard GC-MS setup is insufficient. Chiral differentiation can be achieved via two main methods:

Indirect Separation: The enantiomeric mixture is derivatized with a single enantiomer of a chiral derivatizing agent, such as R(-)-α-methoxy-α-(trifluoromethyl) phenylacetyl chloride (R-MTPCl). nih.govgtfch.org This reaction converts the pair of enantiomers into a pair of diastereomers. Diastereomers have different boiling points and chromatographic properties, allowing them to be separated on a standard, achiral GC column and subsequently detected by the mass spectrometer. gtfch.org

Direct Separation: The amine is first derivatized with an achiral reagent, like trifluoroacetic anhydride, to increase its volatility and improve its chromatographic behavior. nih.govwiley.com The resulting derivatives are then separated directly on a chiral GC column, which contains a chiral stationary phase (e.g., based on cyclodextrin (B1172386) or amino acid derivatives). nih.govwiley.com The different interactions between each enantiomer and the chiral stationary phase lead to different retention times, enabling their separation and quantification.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes (stretching, bending, etc.).

For this compound, FTIR and Raman spectra would show characteristic bands confirming the key structural features:

N-H Vibrations: As a primary amine, the molecule will exhibit two characteristic N-H stretching bands in the 3300-3500 cm⁻¹ region of the IR spectrum. rockymountainlabs.comanalyzetest.com A strong N-H bending (scissoring) vibration is also expected around 1580-1650 cm⁻¹. analyzetest.comspectroscopyonline.com

C-H Vibrations: Aromatic C-H stretching bands appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands from the isobutyl and propane (B168953) groups appear just below 3000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the benzene ring typically occur in the 1450-1600 cm⁻¹ region. Substitution patterns on the ring can be inferred from the pattern of overtone bands in the 1660-2000 cm⁻¹ region and out-of-plane bending bands below 900 cm⁻¹.

C-N Vibrations: The C-N stretching vibration for aliphatic amines is typically found in the 1020-1250 cm⁻¹ range. analyzetest.com

Table 3: Characteristic Vibrational Frequencies for this compound

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

Infrared (IR) and Fourier-Transform Infrared (FT-IR) spectroscopy are powerful techniques for the identification of functional groups within a molecule. In the analysis of this compound, the IR spectrum is characterized by the presence of several key absorption bands that confirm its molecular structure. The primary functional groups present are the primary amine (-NH₂), the aromatic ring, and the aliphatic (alkane) chains of the isobutyl and propane moieties.

The primary amine group gives rise to distinctive absorption bands. A key feature is the N-H stretching vibration, which for primary amines typically appears as a doublet (one for symmetric and one for asymmetric stretching) in the region of 3500-3300 cm⁻¹. pressbooks.pubopenstax.org This is a result of the two N-H bonds vibrating in and out of phase. Another characteristic absorption for primary amines is the N-H bending (scissoring) vibration, which is observed in the range of 1650-1580 cm⁻¹. docbrown.info Additionally, a broader N-H wagging absorption can sometimes be seen between 910 and 665 cm⁻¹. docbrown.info

The aliphatic C-H bonds of the isobutyl and propane groups are identified by strong stretching absorptions in the 2960-2850 cm⁻¹ region. libretexts.org The aromatic ring exhibits C-H stretching vibrations typically found between 3100-3000 cm⁻¹ and C=C stretching vibrations within the aromatic ring appearing in the 1600-1450 cm⁻¹ region.

The C-N stretching vibration of the aliphatic amine is typically found in the 1250-1020 cm⁻¹ range. docbrown.info The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that are unique to the molecule and can be used for definitive identification by comparison with a reference spectrum. docbrown.info

Table 1: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Primary AmineN-H Stretch (asymmetric & symmetric)3500 - 3300Medium (often a doublet)
Primary AmineN-H Bend (scissoring)1650 - 1580Medium to Strong
AromaticC-H Stretch3100 - 3000Medium to Weak
AromaticC=C Stretch1600 - 1450Medium to Weak (multiple bands)
AlkaneC-H Stretch2960 - 2850Strong
Aliphatic AmineC-N Stretch1250 - 1020Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. For this compound, the UV-Vis spectrum is dominated by the absorptions of the substituted benzene ring. The isobutyl and aminopropane substituents on the aromatic ring influence the position and intensity of these absorptions.

Aromatic compounds typically exhibit two main absorption bands: the E-band (or E₂-band) and the B-band. The E-band is a high-energy transition that occurs at shorter wavelengths (typically around 200-220 nm), while the B-band is a lower-energy transition with fine structure that appears at longer wavelengths (around 250-280 nm). The presence of alkyl and amine substituents on the benzene ring can cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of these bands.

Table 2: Expected UV-Vis Absorption for this compound
ChromophoreElectronic TransitionExpected λmax (nm)
Substituted Benzene Ringπ → π* (B-band)~260 - 270
Substituted Benzene Ringπ → π* (E-band)~200 - 220

Chromatographic Purity and Chiral Purity Assessment

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Purity

Thin-Layer Chromatography (TLC) is a simple, rapid, and versatile technique used to assess the purity of a compound and to monitor the progress of a chemical reaction. libretexts.orgwisc.edu In the synthesis of this compound and its derivatives, TLC can be used to separate the product from starting materials, reagents, and byproducts based on their differential affinities for the stationary phase (typically silica (B1680970) gel) and the mobile phase (an organic solvent or mixture of solvents). libretexts.orgwisc.edu

The polarity of the compound plays a crucial role in its migration on the TLC plate. The amine group in this compound makes it a relatively polar compound, which will have a strong interaction with the polar silica gel stationary phase. This results in a lower Retention Factor (Rf) value compared to less polar starting materials or byproducts. The Rf value is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front. wisc.edu

For a derivative such as N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, a reported Rf value is 0.44 using a mobile phase of petroleum ether and diethyl ether in a 1:1 ratio. mdpi.com The choice of eluent is critical for achieving good separation, and a mixture of a nonpolar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or diethyl ether) is often employed. Visualization of the spots on the TLC plate can be achieved using a UV lamp (if the compounds are UV active) or by staining with a developing agent such as ninhydrin (B49086) (for primary amines) or iodine. libretexts.org

Chiral HPLC and GC for Enantiomeric Excess Determination

The determination of the enantiomeric purity or enantiomeric excess (ee) of a chiral compound like this compound is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common and reliable methods for this purpose. heraldopenaccess.us These techniques utilize a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation.

For the analysis of compounds structurally similar to this compound, such as ibuprofen (B1674241), chiral HPLC is a well-established method. nih.gov The choice of the chiral column is critical. Polysaccharide-based columns (e.g., those with cellulose (B213188) or amylose (B160209) derivatives) and cyclodextrin-based columns are often effective for separating the enantiomers of primary amines and related compounds. sigmaaldrich.comresearchgate.net The mobile phase typically consists of a mixture of a nonpolar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). rsc.org Detection is commonly achieved using a UV detector. rsc.org

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the following formula:

ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100

Where AreaR and AreaS are the peak areas of the (R) and (S) enantiomers, respectively.

Elemental Analysis (C, H, N) for Compositional Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound. This experimental data is then compared with the theoretical percentages calculated from the molecular formula to confirm the elemental composition and purity of the sample.

The molecular formula of this compound is C₁₃H₂₁N. chemscene.com The molecular weight is 191.32 g/mol . The theoretical elemental composition can be calculated as follows:

Carbon (C): (13 * 12.011) / 191.32 * 100% = 81.59%

Hydrogen (H): (21 * 1.008) / 191.32 * 100% = 11.06%

Nitrogen (N): (1 * 14.007) / 191.32 * 100% = 7.32%

Experimental values obtained from elemental analysis of a pure sample of this compound should be in close agreement (typically within ±0.4%) with these theoretical values.

Table 3: Elemental Composition of this compound (C₁₃H₂₁N)
ElementTheoretical Percentage (%)
Carbon (C)81.59
Hydrogen (H)11.06
Nitrogen (N)7.32

Optical Rotation and Circular Dichroism for Chiral Integrity and Absolute Configuration

Optical rotation is a chiroptical property of chiral molecules that causes the rotation of the plane of plane-polarized light. wikipedia.org The magnitude and direction of this rotation are measured using a polarimeter and are reported as the specific rotation [α]. The specific rotation is a characteristic physical constant for a chiral compound under specific conditions of temperature, wavelength, solvent, and concentration. libretexts.org

The specific rotation is calculated using the formula:

[α]Tλ = α / (l * c)

where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of the light (usually the sodium D-line, 589 nm)

α is the observed rotation in degrees

l is the path length of the sample tube in decimeters

c is the concentration of the sample in g/mL

For a pair of enantiomers, the specific rotation will be equal in magnitude but opposite in sign. libretexts.org For example, (S)-(+)-ibuprofen has a specific rotation of +54.5° in methanol, while (R)-(-)-ibuprofen has a specific rotation of -54.5°. libretexts.org By analogy, pure this compound is expected to exhibit a negative specific rotation. The measurement of optical rotation is a valuable tool for confirming the chiral integrity of the sample and for determining the enantiomeric excess if the specific rotation of the pure enantiomer is known.

Circular Dichroism (CD) spectroscopy is another chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.gov A CD spectrum provides information about the absolute configuration and conformational features of a chiral compound. While optical rotation is typically measured at a single wavelength, CD spectroscopy provides data over a range of wavelengths, offering more detailed structural information.

R 2 4 Isobutylphenyl Propane 1 Amine As a Chiral Building Block in Asymmetric Synthesis

Applications as a Chiral Catalyst or Ligand in Enantioselective Reactions

The utility of chiral amines and their derivatives as catalysts and ligands in enantioselective reactions is a well-established principle in asymmetric synthesis. These chiral molecules can coordinate with metal centers or act as organocatalysts to create a chiral environment, influencing the stereochemical outcome of a reaction.

Derivatives of chiral amines, such as Schiff bases, are often employed as ligands in transition metal catalysis. These ligands can form stable complexes with various metals, and the stereochemistry of the amine backbone can effectively induce asymmetry in catalytic transformations. However, based on a comprehensive review of the scientific literature, the specific application of Schiff bases or other derivatives of (R)-2-(4-isobutylphenyl)propane-1-amine as chiral ligands in enantioselective catalysis is not extensively documented. While the synthesis and catalytic activities of various Schiff base metal complexes are widely reported, specific examples utilizing this particular chiral amine are not prominent. epa.govmdpi.comresearchgate.netmdpi.com

Similarly, in the realm of organocatalysis, where chiral amines themselves can act as catalysts, the direct use of this compound has not been a focal point of published research.

Synthesis of Enantiopure Intermediates for Complex Molecule Construction

Chiral amines can be utilized as chiral auxiliaries to direct the stereoselective synthesis of new stereogenic centers. By temporarily attaching the chiral amine to a prochiral substrate, the inherent chirality of the amine can influence the facial selectivity of subsequent reactions, such as alkylation or aldol (B89426) additions. After the desired stereochemistry is achieved, the auxiliary can be cleaved, yielding an enantiopure product.

N-acylated derivatives of chiral amines are commonly used as chiral auxiliaries. While this is a general strategy in asymmetric synthesis, specific and detailed research findings on the application of N-acylated this compound as a chiral auxiliary for the synthesis of other enantiopure intermediates are not widely reported in the scientific literature.

The primary role of this compound in the construction of complex molecules appears to be as a chiral building block itself, rather than as a directing auxiliary for other transformations. Its incorporation into larger molecules imparts chirality to the final structure.

Integration into Chemoenzymatic Synthetic Pathways

The synthesis of enantiomerically pure amines is a significant area of research, with chemoenzymatic methods emerging as powerful and sustainable alternatives to traditional chemical routes. nih.govoup.comnih.gov These methods often employ enzymes, such as transaminases, to achieve high enantioselectivity under mild reaction conditions. worktribe.com

Transaminases are particularly valuable for the asymmetric synthesis of chiral amines from prochiral ketones. researchgate.net The integration of this compound into chemoenzymatic pathways is most prominent in its own synthesis. Specifically, ω-transaminases have been utilized in dynamic kinetic resolution (DKR) processes to produce the (R)-enantiomer with high enantiomeric excess.

In a typical DKR process for the synthesis of this compound, the corresponding prochiral ketone, 4-isobutylphenylacetone, is subjected to the action of an (R)-selective ω-transaminase. The enzyme selectively converts the ketone into the (R)-amine. Concurrently, a racemization catalyst or the inherent racemization of the substrate under the reaction conditions ensures that the unreacted ketone is continuously converted to the reactive enantiomer, allowing for a theoretical yield of up to 100% of the desired (R)-amine. nih.govresearchgate.netresearchgate.net

The efficiency of these chemoenzymatic DKR processes is often high, yielding the target amine with excellent enantiomeric excess. The table below summarizes typical results for the transaminase-mediated synthesis of related chiral amines, demonstrating the general effectiveness of this approach.

Table 1: Examples of Transaminase-Mediated Synthesis of Chiral Amines

Substrate Enzyme Amine Donor Conversion (%) Enantiomeric Excess (ee %)
1-(3',4'-Dichlorophenyl)propan-2-one ArR-TA (R)-α-Methylbenzylamine 89 >99
1-(3',4'-Dimethylphenyl)propan-2-one ArR-TA (R)-α-Methylbenzylamine 88 >99
1-Phenylpropan-2-one AtR-TA (R)-α-Methylbenzylamine 76 >99
4-Phenylpyrrolidin-2-one (from racemic aldehyde) ATA-117 Isopropylamine >99 >99

This table presents data for structurally similar compounds to illustrate the utility of transaminases in synthesizing chiral amines, as direct data for this compound was not available in the cited literature. Data sourced from multiple studies. nih.govresearchgate.net

This chemoenzymatic approach highlights the significant role of biocatalysis in accessing valuable chiral building blocks like this compound for the pharmaceutical and fine chemical industries. nih.govoup.com

Future Research Directions and Emerging Challenges in the Synthesis and Application of R 2 4 Isobutylphenyl Propane 1 Amine

The synthesis of enantiomerically pure chiral amines, such as (R)-2-(4-Isobutylphenyl)propane-1-amine, is a critical endeavor in the pharmaceutical and fine chemical industries. dtu.dk As a key building block, its efficient and sustainable production is paramount. dtu.dk This section explores the future research directions and emerging challenges associated with this compound, focusing on synthetic methodologies, green chemistry, chemical transformations, computational modeling, and industrial scale-up.

Q & A

Q. What are the primary synthetic routes for (R)-2-(4-Isobutylphenyl)propane-1-amine, and how can enantiomeric purity be ensured?

  • Methodological Answer : The compound is typically synthesized via reductive amination starting from 4-isobutylbenzaldehyde and propane-1-amine. Enantiomeric purity is achieved using chiral resolution techniques, such as chromatography with chiral stationary phases (e.g., cellulose-based columns) or crystallization with enantiopure resolving agents (e.g., tartaric acid derivatives). For instance, highlights reductive amination with sodium cyanoborohydride as a key step, while emphasizes the use of chiral auxiliaries to control stereochemistry .

Q. What analytical techniques are essential for characterizing the stereochemical configuration of this compound?

  • Methodological Answer :
  • Chiral HPLC : Employing columns like Chiralpak® IA/IB to separate enantiomers ().
  • NMR Spectroscopy : Analysis of diastereotopic protons or NOE effects to confirm spatial arrangement ().
  • X-ray Crystallography : Definitive confirmation of absolute configuration (e.g., as demonstrated in for a structurally similar compound) .

Q. How can researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Perform accelerated stability studies under controlled humidity (40–75%), temperature (25–40°C), and light exposure. Monitor degradation products via LC-MS and quantify enantiomeric excess using chiral chromatography. provides protocols for buffer preparation and mobile phase optimization in stability-indicating assays .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across studies?

  • Methodological Answer : Discrepancies often arise from impurity profiles or stereochemical heterogeneity . To address this:
  • Conduct HPLC-UV/HRMS to quantify impurities (e.g., identifies related compounds like 1-(4-methoxyphenyl)propan-2-amine as potential byproducts).
  • Validate bioassays using enantiopure standards and include positive controls (e.g., ibuprofen derivatives in ) to benchmark activity .

Q. What in vitro models are appropriate for assessing the biological activity of this compound?

  • Methodological Answer :
  • Receptor Binding Assays : Screen for affinity at adrenergic or serotonin receptors (common targets for phenethylamine derivatives; see and ).
  • Enzyme Inhibition Studies : Evaluate COX-1/COX-2 inhibition using fluorometric assays (analogous to ’s ibuprofen derivatives).
  • Cell-Based Assays : Use RAW 264.7 macrophages to measure anti-inflammatory activity via TNF-α/IL-6 suppression .

Q. How does the isobutyl substituent influence the pharmacological profile of this compound compared to other alkyl groups?

  • Methodological Answer : The isobutyl group enhances lipophilicity (logP ~3.5) and steric bulk , improving membrane permeability and receptor binding kinetics. Compare analogs in SAR studies:
  • Methyl Substituent : Lower logP (~2.0) and reduced half-life ().
  • Fluorinated Analogs : Increased metabolic stability but altered receptor selectivity ().
    Computational docking (e.g., AutoDock Vina) can predict binding interactions using structural data from .

Data Contradiction Analysis

Q. Why do some studies report conflicting metabolic pathways for this compound?

  • Methodological Answer : Variations in hepatic enzyme isoforms (e.g., CYP2D6 polymorphism) or species-specific metabolism (human vs. rodent microsomes) may explain contradictions. To reconcile:
  • Use isotope-labeled tracers (e.g., ¹⁴C-labeled compound) for metabolite tracking.
  • Perform cross-species comparative studies with S9 fractions ( details analogous methods for ibuprofen derivatives) .

Tables for Key Data

Property Value Method Reference
Enantiomeric Purity≥99% eeChiral HPLC (Chiralpak® IA)
LogP (Predicted)3.4ACD/Labs Suite
Melting Point98–102°CDifferential Scanning Calorimetry

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.